molecular formula C11H18O2 B14667059 2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- CAS No. 51149-72-5

2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy-

Cat. No.: B14667059
CAS No.: 51149-72-5
M. Wt: 182.26 g/mol
InChI Key: DMBFWWMYLQDOSA-UHFFFAOYSA-N
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Description

2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- is an organic compound with the molecular formula C9H14O. It is also known by other names such as 1-Cyclohexenyl-2-propanone and 1-Cyclohexenylacetone . This compound is characterized by its unique structure, which includes a cyclohexene ring attached to a propanone group with an ethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- typically involves the reaction of cyclohexene with acetone in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexenyl-2-propanone
  • 1-Cyclohexenylacetone

Uniqueness

Compared to similar compounds, 2-Propanone, 1-(1-cyclohexen-1-yl)-3-ethoxy- is unique due to its ethoxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

51149-72-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-3-ethoxypropan-2-one

InChI

InChI=1S/C11H18O2/c1-2-13-9-11(12)8-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3

InChI Key

DMBFWWMYLQDOSA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)CC1=CCCCC1

Origin of Product

United States

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